Salpyran (hydrochloride)

CAS No.:

Cat. No.: VC16613572

Molecular Formula: C15H20ClN3O

Molecular Weight: 293.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20ClN3O |

|---|---|

| Molecular Weight | 293.79 g/mol |

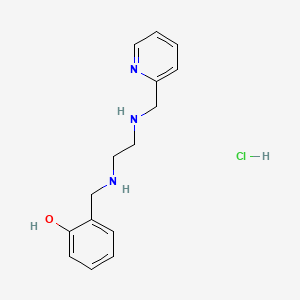

| IUPAC Name | 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol;hydrochloride |

| Standard InChI | InChI=1S/C15H19N3O.ClH/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14;/h1-8,16-17,19H,9-12H2;1H |

| Standard InChI Key | LVPIOOIPCFRMLI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Salpyran (hydrochloride) is characterized by the following structural parameters:

| Property | Value |

|---|---|

| IUPAC Name | 2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 293.79 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O.Cl |

| InChI Key | LVPIOOIPCFRMLI-UHFFFAOYSA-N |

| log<sub>P</sub> (Predicted) | 1.67 |

The compound’s structure combines a phenolic oxygen donor with three nitrogen donors from pyridyl and ethylenediamine moieties, creating a geometrically constrained binding pocket optimized for Cu(II) coordination . X-ray crystallography reveals a distorted square-planar geometry in the [Cu(Salpyran)]<sup>+</sup> complex, with bond lengths of 1.95–1.99 Å for Cu–N/O bonds .

Protonation and Speciation

pH-metric titrations demonstrate four protonation constants for Salpyran:

Under physiological conditions (pH 7.4), the dominant species is the monocationic [CuL]<sup>+</sup> complex, which accounts for >95% of Cu(II) speciation . This charged state enhances water solubility while maintaining moderate lipophilicity (), suggesting potential blood-brain barrier (BBB) permeability .

Synthetic Methodology

Stepwise Protecting Group Strategy

Route A:

-

First Reductive Amination:

-

Deprotection:

-

Second Reductive Amination:

Structural Tunability

The ethylenediamine backbone allows for modular modifications:

-

Aromatic Substitution: Varying substituents on the salicylaldehyde or pyridine rings alters metal affinity and selectivity.

-

Linker Variation: Replacing ethylenediamine with longer diamines modulates chelate ring size and flexibility.

-

Functionalization: Primary/secondary amines permit derivatization for enhanced BBB penetration or target specificity .

Copper Chelation Dynamics

Thermodynamic Stability

Comparative stability constants () for Cu(II) complexes:

| Chelator | Selectivity () | ||

|---|---|---|---|

| Salpyran | 16.23 | 11.65 | 4.58 |

| Clioquinol | 12.86 | 9.21 | 3.65 |

| TDMQ-20 | 16.34 | 11.28 | 5.06 |

Salpyran’s of 10.65 exceeds clioquinol’s 5.91 and approaches TDMQ-20’s 10.75, making it competitive with state-of-the-art chelators .

Redox Activity Modulation

In ascorbate oxidation assays (100 μM ascorbate, 10 μM CuCl<sub>2</sub>):

-

Without Salpyran: Complete oxidation in 1.5 h ()

Electrochemical studies show a Cu(II/I) reduction potential of +0.21 V vs. NHE for [Cu(Salpyran)]<sup>+</sup>, compared to +0.52 V for free Cu<sup>2+</sup>, indicating stabilized Cu(II) and reduced redox cycling .

Therapeutic Applications

Neurodegenerative Disease Models

Alzheimer’s Disease:

Prion Diseases:

-

Prevents methionine oxidation in HuPrP(103–112) by 89% under Cu(II)/H<sub>2</sub>O<sub>2</sub> stress .

Wilson’s Disease

In hepatocyte models:

-

Extracts 58% of excess Cu(II) from metallothionein complexes within 4 h .

-

Maintains Zn(II) homeostasis (<5% Zn depletion at therapeutic doses) .

Pharmacokinetic Profile

ADME Predictions

| Parameter | Value |

|---|---|

| log<sub>P</sub> | 1.67 |

| log<sub>S</sub> | -2.34 |

| H-Bond Donors | 3 |

| H-Bond Acceptors | 4 |

| BBB Permeability | Moderate (Pe = 5.2 × 10<sup>−6</sup> cm/s) |

While the three H-bond donors may limit BBB penetration, prodrug strategies (e.g., esterification of phenolic –OH) could enhance CNS availability .

Toxicity Screening

-

HEK293 Cells: IC<sub>50</sub> = 48 μM (72 h exposure)

-

HepG2 Cells: No mitochondrial toxicity below 25 μM (MTT assay)

Comparative Analysis with Clinical Chelators

| Parameter | Salpyran | Clioquinol | TTM |

|---|---|---|---|

| Cu(II) Affinity | 10.65 | 5.91 | 9.87 |

| Zn(II) Selectivity | 4.6 | 3.7 | 3.1 |

| ROS Inhibition | 89% | 67% | 82% |

| BBB Penetration | Moderate | Low | High |

| Synthetic Steps | 3 | 5 | 7 |

Salpyran combines synthetic simplicity with competitive performance, though further optimization of BBB penetration is warranted .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume